3-Iodo-5-nitro-1H-indazole
Overview
Description
3-Iodo-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of iodine and nitro groups at positions 3 and 5, respectively, imparts unique chemical properties to this compound, making it of significant interest in various fields of scientific research.
Scientific Research Applications
3-Iodo-5-nitro-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The safety data sheet for 3-Iodo-5-nitro-1H-indazole indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . The compound should be handled with appropriate protective equipment and measures to prevent ingestion, inhalation, and contact with skin or eyes .
Mechanism of Action
Target of Action
3-Iodo-5-nitro-1H-indazole is a derivative of indazole, a class of organic compounds characterized by a pyrazole fused to a benzene ring . The primary targets of indazole derivatives are often enzymes such as nitric oxide synthase . .
Mode of Action
Indazole derivatives often interact with their targets through binding to the active site, leading to changes in the enzyme’s activity . The presence of the iodine and nitro groups in this compound may influence its binding affinity and selectivity.
Biochemical Pathways
Given that indazole derivatives often target nitric oxide synthase , it’s plausible that this compound could influence pathways involving nitric oxide signaling. Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Result of Action
Based on the known effects of indazole derivatives, it’s plausible that this compound could influence cellular processes by modulating the activity of its target enzymes .
Biochemical Analysis
Cellular Effects
The effects of 3-Iodo-5-nitro-1H-indazole on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, indazole derivatives, including this compound, have demonstrated antitumor activity by inhibiting the Bcl2 family members and the p53/MDM2 pathway, leading to apoptosis in cancer cells . These effects are particularly significant in cancer cell lines such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2).
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It participates in binding interactions with biomolecules and can act as an enzyme inhibitor or activator. The compound’s ability to undergo transition metal-catalyzed reactions, such as those involving palladium, suggests that it can form stable complexes with metal ions, facilitating its role in biochemical processes . Additionally, the nitro group in this compound can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components, thereby influencing gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable when stored in a dark place at room temperature . Its reactivity and potential degradation products need to be carefully monitored to ensure consistent experimental outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as antitumor activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, necessitating careful dosage optimization in preclinical studies. The threshold effects and potential toxicity of this compound are critical considerations in its development as a therapeutic agent.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can undergo reduction of its nitro group, leading to the formation of reactive intermediates that participate in further biochemical reactions . These intermediates can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interactions with nitric oxide synthase, for example, highlight its potential role in modulating nitric oxide production and related signaling pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution within different cellular compartments . The localization and accumulation of this compound in specific tissues can significantly impact its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the presence of the nitro group may facilitate its localization to the mitochondria, where it can influence mitochondrial function and cellular metabolism. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-nitro-1H-indazole typically involves the iodination and nitration of indazole derivatives. One common method includes the nitration of 1H-indazole followed by iodination. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while iodination can be performed using iodine and a suitable oxidizing agent such as hydrogen peroxide .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and iodination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of these processes .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-5-nitro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Reduction: Common reducing agents include tin(II) chloride and iron powder.
Oxidation: Potassium permanganate and hydrogen peroxide are frequently used oxidizing agents.
Major Products Formed:
Substitution: Formation of various substituted indazoles.
Reduction: Formation of 3-amino-5-nitro-1H-indazole.
Oxidation: Formation of oxidized indazole derivatives.
Comparison with Similar Compounds
5-Nitroindazole: Similar in structure but lacks the iodine atom.
3-Iodoindazole: Similar in structure but lacks the nitro group.
5-Iodo-1H-indazole: Similar in structure but lacks the nitro group at position 5.
Uniqueness: 3-Iodo-5-nitro-1H-indazole is unique due to the presence of both iodine and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-iodo-5-nitro-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTRCMYXPOXOSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499679 | |
Record name | 3-Iodo-5-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70315-69-4 | |
Record name | 3-Iodo-5-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70315-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-5-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodo-5-nitro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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